Sarakalim

Airway mucus hypersecretion KATP channel pharmacology Neurogenic inflammation

Sarakalim (formerly RS‑91309) is a small‑molecule benzopyran derivative (C₂₀H₁₉F₃N₂O₄, MW 408.37 Da) that activates ATP‑sensitive potassium (KATP) channels. It was developed by Roche Bioscience and later Boehringer Ingelheim as an inhaled therapy for asthma, reaching Phase II clinical evaluation before discontinuation.

Molecular Formula C20H19F3N2O4
Molecular Weight 408.4 g/mol
CAS No. 148430-28-8
Cat. No. B136718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarakalim
CAS148430-28-8
SynonymsSARAKALIM
Molecular FormulaC20H19F3N2O4
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O
InChIInChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3
InChIKeyFXRJKZVWFJSKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarakalim (CAS 148430-28-8): A 6‑Trifluoromethyl Benzopyran KATP Channel Opener for Respiratory Research


Sarakalim (formerly RS‑91309) is a small‑molecule benzopyran derivative (C₂₀H₁₉F₃N₂O₄, MW 408.37 Da) that activates ATP‑sensitive potassium (KATP) channels [1]. It was developed by Roche Bioscience and later Boehringer Ingelheim as an inhaled therapy for asthma, reaching Phase II clinical evaluation before discontinuation [2]. The compound belongs to the ‘‑kalim’ INN stem class of potassium channel activators and is structurally distinguished from first‑generation benzopyran openers by its 6‑trifluoromethyl substitution and 2‑oxopyridin‑1‑yl moiety at the 4‑position [3]. Sarakalim is also disclosed in patent US5250547, which claims benzopyran derivatives possessing both potassium channel activating and 5‑lipoxygenase inhibiting properties [4].

Workflow
KATP channel opener for airway neurogenic mucus hypersecretion models
Pathway Profile
KATP-selective, glibenclamide-sensitive; iberiotoxin-insensitive (no BKCa activity)
Research Stage
Discontinued clinical-stage tool compound; existing human inhalation exposure data available

Why Sarakalim Cannot Be Assumed Interchangeable with Other Benzopyran or KATP Channel Openers


KATP channel openers within the benzopyran class exhibit divergent pharmacodynamic profiles driven by structural differences that modulate target engagement, tissue selectivity, and off‑target liability. Sarakalim carries a 6‑trifluoromethyl group that imparts higher lipophilicity (calculated logP 3.22–3.54) relative to the 6‑cyano‑substituted levcromakalim (logP 1.69), altering membrane partitioning and pharmacokinetic behaviour . In functional assays, Sarakalim produces a maximal inhibition of neurogenic mucus secretion (72% at 3 µM) that is intermediate between levcromakalim (68%) and the BKCa opener NS 1619 (96%), demonstrating that potency cannot be linearly extrapolated within or across channel‑class openers [1]. Furthermore, Sarakalim’s inhibition is glibenclamide‑sensitive but iberiotoxin‑insensitive, confirming a KATP‑restricted mechanism that distinguishes it from mixed‑channel or BKCa‑selective agents [1]. These data, combined with the discontinued clinical development path, mean that substitution without confirmatory functional and selectivity profiling introduces substantial risk of mischaracterising experimental outcomes.

Structural divergence (6-CF₃ vs 6-CN) alters lipophilicity and may shift KATP subtype engagement and 5-LO activity
KATP-restricted mechanism differs from BKCa or mixed-channel openers; neurogenic inhibition potency does not linearly transfer
Physicochemical profile (higher logP, larger MW) may affect tissue distribution and PK relative to levcromakalim

Quantitative Differentiation of Sarakalim (RS‑91309) from Comparator KATP and BKCa Channel Openers


Neurogenic Mucus Secretion: Sarakalim Matches Levcromakalim Potency While Lacking BKCa‑Mediated Off‑Target Activity

In the ferret trachea in vitro model, Sarakalim (RS‑91309, 3 nM–3 µM) inhibited electrically stimulated neurogenic mucus secretion with a maximal inhibition of 72% at 3 µM, compared with 68% for the prototypical KATP opener levcromakalim and 96% for the BKCa opener NS 1619 at the same concentration [1]. Critically, Sarakalim’s inhibitory effect was completely blocked by the KATP‑selective inhibitor glibenclamide but was insensitive to the BKCa blocker iberiotoxin, confirming exclusive KATP‑channel mediation; in contrast, NS 1619‑mediated inhibition was blocked by iberiotoxin but not glibenclamide, demonstrating a distinct BKCa‑dependent mechanism [1].

Neurogenic mucus inhibition
Head-to-head
Sarakalim 72% maximal inhibition at 3 µM vs levcromakalim 68%, NS 1619 96%; inhibition blocked by glibenclamide, not iberiotoxin
Supports KATP-specific mechanistic dissection without BKCa confound in ferret trachea model
Ferret in vitro; electrical field stimulation; n ≥ 5
Airway mucus hypersecretion KATP channel pharmacology Neurogenic inflammation

Absence of Anti‑Secretory Activity Against Direct Cholinergic Stimulation: A Functional Selectivity Advantage Over BKCa Openers

Neither Sarakalim (RS‑91309) nor levcromakalim, at any concentration tested (3 nM–3 µM), significantly inhibited acetylcholine (ACh)‑induced mucus secretion in ferret trachea, whereas NS 1619 achieved 60% inhibition at the highest concentration tested, an effect that was iberiotoxin‑sensitive [1]. This demonstrates that KATP‑selective openers spare post‑junctional cholinergically driven secretion while inhibiting pre‑junctional neurogenic pathways, a differentiation that BKCa openers do not exhibit [1].

ACh-driven secretion
Head-to-head
Sarakalim: 0% inhibition at 3 nM–3 µM; NS 1619: 60% inhibition (iberiotoxin-sensitive)
KATP openers spare post-junctional cholinergic secretion; narrow functional profile may support studies where basal clearance is relevant
ACh-evoked secretion in ferret trachea
Cholinergic mucus secretion Therapeutic index Airway selectivity

Physicochemical Differentiation: Higher Lipophilicity and Molecular Weight Versus Levcromakalim/Cromakalim

Sarakalim exhibits substantially higher calculated lipophilicity than the first‑generation benzopyran openers. Its ACD/LogP is 3.22 (ChemSpider, ACD/Labs v14.00) or 3.54 (Chemsrc), compared with levcromakalim/cromakalim at LogP 1.69 . Molecular weight is 408.37 Da vs 286.33 Da for levcromakalim, and polar surface area is 70–72 Ų vs 73.6 Ų . The ~1.5‑log unit increase in LogP corresponds to an approximately 30‑fold greater theoretical octanol–water partition coefficient, predicting enhanced membrane permeability and tissue distribution, as well as potentially altered CNS penetration .

Physicochemical profile
Cross-study
Sarakalim: logP 3.22–3.54, MW 408.37 Da, PSA 70–72 Ų; levcromakalim: logP 1.69, MW 286.33 Da, PSA 73.6 Ų
Higher lipophilicity predicts altered tissue distribution and metabolic handling; relevant to in vivo study design
Calculated descriptors (ACD/Labs, Chemsrc)
Drug-like properties Membrane permeability Benzopyran SAR

Structural Determinant of Selectivity: 6‑Trifluoromethyl Substitution Distinguishes Sarakalim from 6‑Cyano Benzopyran Openers

Sarakalim is uniquely characterised within the benzopyran KATP opener class by its combination of a 6‑trifluoromethyl group (‑CF₃) and a 4‑(2‑oxopyridin‑1‑yl) substituent, as disclosed in US Patent 5,250,547 [1]. In contrast, levcromakalim and cromakalim carry a 6‑cyano (‑CN) group with a 4‑(2‑oxopyrrolidin‑1‑yl) substituent, while bimakalim and rilmakalim use other 4‑position heterocycles [2]. The electron‑withdrawing and lipophilic character of the CF₃ vs CN group alters the electronic distribution across the benzopyran core, which is a key determinant of KATP channel subtype selectivity and 5‑lipoxygenase inhibitory activity claimed for this scaffold [1]. The patented dual pharmacology (KATP activation plus 5‑lipoxygenase inhibition) is scaffold‑dependent and cannot be assumed for 6‑CN analogs [1].

6‑CF₃ structural motif
Class-level
6-trifluoromethyl + 4-(2-oxopyridin-1-yl) substituents; patent claims dual KATP activation and 5-lipoxygenase inhibition
Supports SAR studies; 5‑LO inhibition not documented for 6‑CN analogs
US Patent 5,250,547
Benzopyran SAR KATP opener classification 6‑position substitution

Clinical Development Heritage: Phase II‑Stage Inhaled KATP Opener with Documented Human Tolerability Data

Sarakalim is one of the few benzopyran KATP openers to have entered formal clinical evaluation specifically via the inhaled route for asthma. A randomised, double‑blind, placebo‑controlled Phase I multiple‑ascending‑dose study (BIIX 1 XX, 100–400 µg b.i.d. for 14 days) was conducted in healthy male volunteers to assess safety and tolerability following inhalation administration [1]. The compound reached Phase II before development was discontinued [2]. By comparison, levcromakalim and cromakalim were primarily developed as oral antihypertensive/anti‑anginal agents and were not progressed in respiratory indications via the inhaled route [3]. Bimakalim and rilmakalim also underwent preclinical evaluation for airways hyperreactivity but did not advance to inhaled clinical testing [4].

Clinical heritage
Class-level
Phase I inhaled multiple-ascending-dose study completed; Phase II initiated for asthma before discontinuation
Existing human inhalation exposure data may support translational research reference
AdisInsight, discontinued programme
Clinical-stage KATP opener Inhaled drug delivery Respiratory drug development

Precision Application Scenarios for Sarakalim (RS‑91309) in Respiratory Pharmacology and KATP Channel Research


Mechanistic Dissection of Neurogenic vs Direct Smooth Muscle‑Driven Mucus Secretion Pathways

Sarakalim’s KATP‑selective, glibenclamide‑sensitive inhibition of neurogenic (electrically evoked) mucus secretion—coupled with its complete inactivity against ACh‑induced secretion—makes it a precise pharmacological tool for isolating the pre‑junctional, nerve‑dependent component of airway mucus control. Researchers can co‑administer Sarakalim with glibenclamide (to confirm KATP dependence) or iberiotoxin (to rule out BKCa involvement) to establish mechanistic pathway maps, as demonstrated by Ramnarine et al. (1998) in ferret trachea [1].

Inhaled Respiratory Drug Development Requiring Pre‑Existing Human Inhalation Safety Benchmarks

Organisations pursuing inhaled KATP opener programmes for asthma, COPD, or mucus‑hypersecretory disorders can leverage Sarakalim’s Phase I inhaled multiple‑ascending‑dose clinical data (100–400 µg b.i.d., 14‑day exposure) as a human tolerability reference point [1]. This existing clinical dataset, despite the programme’s discontinuation, provides a rare inhaled‑route safety baseline that is absent for other benzopyran KATP openers such as levcromakalim, bimakalim, or rilmakalim [2].

Structure–Activity Relationship (SAR) Studies on the 6‑Position of the Benzopyran KATP Opener Scaffold

Sarakalim’s 6‑trifluoromethyl substitution represents a key structural divergent point from the 6‑cyano series (levcromakalim/cromakalim). The ~1.5‑log unit increase in lipophilicity (LogP 3.22 vs 1.69) and the altered electronic character of CF₃ vs CN provide a defined chemical probe for SAR campaigns investigating how 6‑position modifications affect KATP subtype selectivity, 5‑lipoxygenase inhibitory activity, and in vivo pharmacokinetics [1]. The patented dual pharmacology of the CF₃‑bearing scaffold (US5250547) further supports its use as a lead‑like starting point for medicinal chemistry optimisation [2].

Comparator Benchmarking for Novel KATP or Dual‑Channel Modulator Programmes

For laboratories developing next‑generation potassium channel modulators, Sarakalim serves as a well‑characterised comparator that quantitatively defines the expected efficacy ceiling for KATP‑selective neurogenic mucus inhibition (72% maximal inhibition at 3 µM) and the expected null response on ACh‑driven secretion [1]. Its distinct profile versus the BKCa opener NS 1619 (96% neurogenic inhibition plus 60% ACh‑induced inhibition) provides a dual‑axis benchmarking framework for evaluating novel compounds that may engage both KATP and BKCa channels [1].

Application
Selection Property
Validation Focus
Neurogenic mucus hypersecretion pathway dissection
KATP-selective, glibenclamide-sensitive inhibition; BKCa inactivity
Confirm mechanistic pathway maps with glibenclamide/iberiotoxin co-administration
Inhaled KATP opener research programmes
Existing Phase I human inhalation exposure data
Review tolerability and PK endpoints for translational de-risking
Benzopyran 6‑position SAR studies
6‑CF₃ substitution vs 6‑CN series; dual pharmacology claims
Assess KATP subtype selectivity and 5‑LO inhibition in assay panels
Comparator benchmarking for novel dual-channel modulators
Defined neurogenic inhibition ceiling and null ACh response
Use dual-axis reference vs NS 1619 to profile novel KATP/BKCa compounds
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